molecular formula C20H18N6O3 B2831908 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 2034348-54-2

2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2831908
CAS No.: 2034348-54-2
M. Wt: 390.403
InChI Key: YWVPXJQIHPDOOA-UHFFFAOYSA-N
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Description

The compound “2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It contains a triazolo[4,3-a]pyrazine core, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The triazolo[4,3-a]pyrazine core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core can make specific interactions with different target receptors .

Scientific Research Applications

Synthesis and Antibacterial Activities

Compounds structurally related to 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one have been synthesized and evaluated for their antimicrobial activities. For instance, novel derivatives incorporating triazole and pyrazine motifs have been explored for their potential antibacterial and antifungal effects. These studies indicate a significant interest in the synthesis of new compounds for the exploration of their biological activities, with some showing promising antimicrobial properties against a range of pathogens (Hassan, 2013; Bektaş et al., 2010).

Potential Insecticidal Agents

Research has also been directed towards understanding the insecticidal potential of compounds bearing similar chemical frameworks. Sulfonamide-bearing thiazole derivatives, for instance, have been synthesized and investigated for their efficacy against the cotton leafworm, Spodoptera littoralis. Such studies underscore the potential of these compounds in agricultural applications to control pest populations (Soliman et al., 2020).

Synthesis Techniques

Advancements in synthesis techniques for compounds with complex heterocyclic structures, including those related to the compound , have been explored. These methods aim at improving the efficiency and versatility of synthetic routes for creating a diverse array of derivatives with potential biological and pharmacological applications (Clark & Elbaum, 2007).

Molecular Docking and Antimicrobial Evaluation

The antimicrobial potential of new piperazine and triazolo-pyrazine derivatives has been examined through synthesis and in vitro evaluation. Such studies often incorporate molecular docking to predict the binding affinities of these compounds towards specific microbial targets, offering insights into their potential mechanisms of action and guiding the development of more potent antimicrobial agents (Patil et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic uses, given the importance of heterocyclic compounds in drug design, discovery, and development . Additionally, it could be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

Properties

IUPAC Name

2-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-13-22-23-19-18(21-6-7-26(13)19)24-8-10-25(11-9-24)20(28)17-12-15(27)14-4-2-3-5-16(14)29-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVPXJQIHPDOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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